molecular formula C8H5Cl2N3 B15214266 1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole CAS No. 85862-54-0

1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole

Cat. No.: B15214266
CAS No.: 85862-54-0
M. Wt: 214.05 g/mol
InChI Key: XYJMHOMMSOTPKI-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between 3,5-dichlorophenyl azide and an alkyne. . The reaction conditions often include the use of copper(I) iodide as a catalyst, with solvents such as dimethyl sulfoxide or acetonitrile, at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Compounds with various functional groups replacing the chlorine atoms.

    Oxidation Products: Triazolium salts.

    Reduction Products: Dihydrotriazoles.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
  • 3,5-Dichlorophenyl isocyanate
  • 3,5-Dichlorobenzamide derivatives

Uniqueness: 1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazole moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-6-3-7(10)5-8(4-6)13-2-1-11-12-13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJMHOMMSOTPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518288
Record name 1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85862-54-0
Record name 1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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